molecular formula C21H27ClN4O B4260570 (3R*,4R*)-1-(2-chlorobenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol

(3R*,4R*)-1-(2-chlorobenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol

Cat. No.: B4260570
M. Wt: 386.9 g/mol
InChI Key: XWWNHEBTNIQBKG-WOJBJXKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R*,4R*)-1-(2-chlorobenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol, also known as (R,R)-CPP, is a chiral compound that has gained attention in the scientific community due to its potential in the field of medicinal chemistry. This compound has been studied for its ability to bind to certain receptors in the brain, leading to potential applications in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of (R,R)-CPP involves its binding to the NMDA receptor, leading to the activation of a signaling cascade that ultimately results in the modulation of neurotransmitter release. This modulation has been shown to have beneficial effects on mood and behavior, potentially making (R,R)-CPP a promising therapeutic agent for the treatment of psychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that (R,R)-CPP can modulate the release of various neurotransmitters in the brain, including serotonin, dopamine, and glutamate. These neurotransmitters play important roles in the regulation of mood and behavior, and their modulation by (R,R)-CPP has been shown to have beneficial effects on various psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of (R,R)-CPP is its high affinity for certain receptors in the brain, making it a potentially effective therapeutic agent for the treatment of neurological disorders. However, one limitation of (R,R)-CPP is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of (R,R)-CPP. One potential direction is the development of more selective compounds that target specific receptors in the brain, leading to potentially fewer side effects. Additionally, further studies are needed to determine the optimal dosage and duration of treatment with (R,R)-CPP for various psychiatric disorders. Finally, the potential use of (R,R)-CPP in combination with other therapeutic agents should be explored, as this may lead to enhanced efficacy and reduced toxicity.

Scientific Research Applications

(R,R)-CPP has been studied extensively for its potential as a therapeutic agent in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. Studies have shown that (R,R)-CPP has a high affinity for certain receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the serotonin receptor. These receptors play important roles in the regulation of mood and behavior, and their dysfunction has been implicated in the pathogenesis of various psychiatric disorders.

Properties

IUPAC Name

(3R,4R)-1-[(2-chlorophenyl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN4O/c22-18-6-2-1-5-17(18)15-24-10-8-19(20(27)16-24)25-11-13-26(14-12-25)21-7-3-4-9-23-21/h1-7,9,19-20,27H,8,10-16H2/t19-,20-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWNHEBTNIQBKG-WOJBJXKFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1N2CCN(CC2)C3=CC=CC=N3)O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1N2CCN(CC2)C3=CC=CC=N3)O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3R*,4R*)-1-(2-chlorobenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol
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(3R*,4R*)-1-(2-chlorobenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol
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(3R*,4R*)-1-(2-chlorobenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol
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(3R*,4R*)-1-(2-chlorobenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol
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(3R*,4R*)-1-(2-chlorobenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol
Reactant of Route 6
(3R*,4R*)-1-(2-chlorobenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol

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